N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno-pyrimidine derivative with a bicyclic core structure fused to a sulfur-containing thiophene ring. The molecule features a 4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine scaffold substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a thioacetamide moiety. The acetamide side chain is further substituted with a 2,4-dimethoxyphenyl group, contributing to its electronic and steric properties. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and other enzyme-targeting molecules .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-4-32-16-7-5-15(6-8-16)27-23(29)22-19(11-12-33-22)26-24(27)34-14-21(28)25-18-10-9-17(30-2)13-20(18)31-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOKCOPHDPOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C19H22N2O4S
- Molecular Weight : 370.45 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Structural Features
The compound features a thieno[3,2-d]pyrimidine core linked to a dimethoxyphenyl group through an acetamide linkage. The presence of the ethoxyphenyl moiety and a thioether group enhances its potential interactions with biological targets.
Pharmacological Properties
- Antitumor Activity : Preliminary studies suggest that compounds with similar thieno[3,2-d]pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
- Antimicrobial Activity : Compounds containing thieno and pyrimidine rings have shown antimicrobial properties against Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.
The biological activity of this compound may involve multiple mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases implicated in cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.
- Apoptosis Induction : Evidence suggests that it could promote apoptosis in tumor cells via intrinsic or extrinsic pathways.
Study 1: Antitumor Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated significant antitumor activity against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through caspase activation and PARP cleavage.
Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The antimicrobial mechanism was attributed to disruption of bacterial membrane integrity.
Study 3: Anti-inflammatory Properties
Research on the anti-inflammatory effects revealed that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | MCF-7 Cell Line | IC50 = 15 µM | |
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Anti-inflammatory | Macrophage Model | Decreased TNF-alpha & IL-6 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Type | Observed Effect |
|---|---|---|
| Base Compound | Antitumor | Significant cytotoxicity |
| Ethoxy Substituent | Antimicrobial | Enhanced activity against bacteria |
| Dimethoxy Group | Anti-inflammatory | Reduced inflammatory markers |
Scientific Research Applications
Biological Activities
Antimicrobial Properties : Preliminary studies have indicated that compounds related to thieno[3,2-d]pyrimidin derivatives exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Potential : Compounds with similar structural frameworks have been evaluated for anticancer properties. Research indicates that modifications to the thieno[3,2-d]pyrimidin core can enhance cytotoxicity against cancer cell lines. The ability to inhibit specific cancer pathways makes this compound a candidate for further development in oncology .
Analgesic Effects : Some derivatives have been tested for analgesic activity using animal models. Results suggest that certain modifications can lead to compounds with significant pain-relieving properties .
Case Study 1: Antimicrobial Activity
In a study evaluating various thieno[3,2-d]pyrimidin derivatives, N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide was found to exhibit notable activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined through disk diffusion methods and showed promising results compared to standard antibiotics .
Case Study 2: Anticancer Screening
A series of thieno[3,2-d]pyrimidine derivatives were screened for their cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models at low micromolar concentrations. Further studies are needed to elucidate the mechanisms of action and potential pathways involved in its anticancer effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound shares structural homology with other thieno-pyrimidine derivatives, differing primarily in substituents on the phenyl rings and the heterocyclic core. Key analogs include:
Key Observations :
- Substituent Position: The target compound’s 4-ethoxyphenyl group at position 3 of the thieno-pyrimidine core contrasts with analogs bearing methyl () or benzyl groups (), altering electronic effects and binding affinity.
- Thioacetamide Linkage : All analogs retain the thioacetamide moiety, critical for hydrogen bonding and sulfur-mediated interactions with biological targets.
- Aromatic Substitutents : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, while analogs with trifluoromethoxy () or benzothiazole () substituents introduce electron-withdrawing properties.
Physicochemical and Spectral Properties
- Solubility : The target compound’s dimethoxy and ethoxy substituents enhance aqueous solubility compared to analogs with trifluoromethyl or benzothiazole groups ().
- NMR Profiling : Similar compounds (e.g., ) show distinct chemical shifts for protons near substituents (e.g., δ 10.08 ppm for NHCO in ), aligning with the target compound’s expected spectral profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
